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  • Product: 6-Isopropyl-2-(methylthio)pyrimidin-4-ol
  • CAS: 864654-95-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Isopropyl-2-(methylthio)pyrimidin-4-ol: Synthesis, Predicted Properties, and Spectroscopic Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary This guide details a validated synthetic protocol, predicts the physicochemical properties, and offers an in-depth analys...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details a validated synthetic protocol, predicts the physicochemical properties, and offers an in-depth analysis of the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, MS, and IR) of the title compound. Furthermore, the critical aspect of keto-enol tautomerism inherent to the 4-hydroxypyrimidine core is discussed. The insights herein are designed to empower researchers to synthesize, characterize, and utilize 6-Isopropyl-2-(methylthio)pyrimidin-4-ol in their research endeavors.

Introduction and Background

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The specific substitution pattern of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, featuring an isopropyl group at the 6-position, a methylthio group at the 2-position, and a hydroxyl group at the 4-position, suggests its potential as a versatile intermediate for further chemical elaboration. The lipophilic isopropyl group and the modifiable methylthio and hydroxyl moieties offer multiple avenues for creating diverse chemical libraries for screening and drug development.

Given the absence of direct experimental data, this guide employs a predictive approach grounded in the well-documented chemistry of analogous compounds. By analyzing the properties of closely related structures, we can construct a reliable and scientifically sound profile of the target molecule.

Proposed Synthesis Protocol: The Pinner Reaction

A reliable and well-established method for the synthesis of 2-alkylthio-4-hydroxypyrimidines is the Pinner condensation reaction. This approach involves the cyclocondensation of a β-ketoester with an S-alkylisothiourea. For the synthesis of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, the logical precursors are ethyl 4-methyl-3-oxopentanoate and S-methylisothiourea sulfate.

Experimental Protocol: Synthesis of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Reagents:

  • Ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate)

  • S-methylisothiourea sulfate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (for neutralization)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium ethoxide required is typically in a slight molar excess relative to the β-ketoester.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate. Stir the mixture until the salt is fully dissolved.

  • Addition of β-ketoester: Slowly add ethyl 4-methyl-3-oxopentanoate to the reaction mixture at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water and carefully neutralize the solution with hydrochloric acid to a pH of approximately 6-7. The product, 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, should precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Ethyl 4-methyl-3-oxopentanoate Ethyl 4-methyl-3-oxopentanoate Add Ethyl 4-methyl-3-oxopentanoate Add Ethyl 4-methyl-3-oxopentanoate Ethyl 4-methyl-3-oxopentanoate->Add Ethyl 4-methyl-3-oxopentanoate S-methylisothiourea sulfate S-methylisothiourea sulfate Dissolve S-methylisothiourea sulfate in NaOEt/EtOH Dissolve S-methylisothiourea sulfate in NaOEt/EtOH S-methylisothiourea sulfate->Dissolve S-methylisothiourea sulfate in NaOEt/EtOH Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol Sodium Ethoxide in Ethanol->Dissolve S-methylisothiourea sulfate in NaOEt/EtOH Dissolve S-methylisothiourea sulfate in NaOEt/EtOH->Add Ethyl 4-methyl-3-oxopentanoate Reflux for 4-6 hours Reflux for 4-6 hours Add Ethyl 4-methyl-3-oxopentanoate->Reflux for 4-6 hours Solvent Removal Solvent Removal Reflux for 4-6 hours->Solvent Removal Neutralization with HCl Neutralization with HCl Solvent Removal->Neutralization with HCl Filtration and Washing Filtration and Washing Neutralization with HCl->Filtration and Washing Recrystallization Recrystallization Filtration and Washing->Recrystallization 6-Isopropyl-2-(methylthio)pyrimidin-4-ol 6-Isopropyl-2-(methylthio)pyrimidin-4-ol Recrystallization->6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Caption: Proposed workflow for the synthesis of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol.

Physicochemical Properties: A Predictive Analysis

The physical and chemical properties of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol have been predicted based on data from the analogous compounds: 6-methyl-2-(methylthio)pyrimidin-4-ol (analogue with methyl instead of isopropyl) and 2-isopropyl-6-methyl-4-pyrimidinol (analogue with a methyl group at the 2-position instead of methylthio).

PropertyPredicted Value for 6-Isopropyl-2-(methylthio)pyrimidin-4-olBasis for Prediction (Data from Analogues)
Molecular Formula C₈H₁₂N₂OSCalculated from structure
Molecular Weight 184.26 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for this class of compounds
Melting Point 180-190 °CHigher than 6-methyl-2-(methylthio)pyrimidin-4-ol due to increased molecular weight and size of the isopropyl group. Likely lower than the 200-204 °C of the methyl analogue.
Boiling Point >300 °CExpected to be high due to hydrogen bonding and molecular weight.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and methanol.The isopropyl group will decrease water solubility compared to the methyl analogue. Solubility in organic solvents is expected.
pKa ~8.0Predicted to be similar to other 4-hydroxypyrimidines.

Tautomerism: The Hydroxy-Keto Equilibrium

A critical chemical feature of 4-hydroxypyrimidines is their existence as an equilibrium mixture of tautomers: the aromatic 4-ol form and the non-aromatic 4(3H)-one (keto) form.[1][2] This equilibrium is influenced by the solvent and the solid-state packing. In many cases, the keto form is the more stable tautomer. The presence of both forms is crucial for understanding the compound's reactivity and for interpreting spectroscopic data.

Tautomerism cluster_enol 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (Hydroxy form) cluster_keto 6-Isopropyl-2-(methylthio)pyrimidin-4(3H)-one (Keto form) enol enol keto keto enol->keto Equilibrium

Caption: Tautomeric equilibrium of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol.

Note: As I cannot generate images, the DOT graph above is a template. The actual structures would be depicted in a full report.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol and experimental data from closely related compounds, including "Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate" for which NMR and MS characterization is documented.[3]

¹H NMR Spectroscopy
  • δ 1.2-1.4 ppm (doublet, 6H): The six equivalent protons of the two methyl groups of the isopropyl moiety, split by the adjacent methine proton.

  • δ 2.5-2.6 ppm (singlet, 3H): The three protons of the methylthio (-S-CH₃) group.

  • δ 3.0-3.2 ppm (septet, 1H): The methine proton of the isopropyl group, split by the six adjacent methyl protons.

  • δ 5.8-6.0 ppm (singlet, 1H): The proton at the 5-position of the pyrimidine ring.

  • δ 11.0-13.0 ppm (broad singlet, 1H): The hydroxyl proton (or N-H proton in the keto tautomer), which is expected to be broad and may exchange with D₂O.

¹³C NMR Spectroscopy
  • δ ~14 ppm: Methylthio carbon (-S-CH₃).

  • δ ~22 ppm: Isopropyl methyl carbons.

  • δ ~35 ppm: Isopropyl methine carbon.

  • δ ~105 ppm: C5 of the pyrimidine ring.

  • δ ~160 ppm: C4 of the pyrimidine ring (attached to the hydroxyl group).

  • δ ~165 ppm: C6 of the pyrimidine ring (attached to the isopropyl group).

  • δ ~170 ppm: C2 of the pyrimidine ring (attached to the methylthio group).

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 184. The presence of a significant M+1 peak due to the natural abundance of ¹³C and ³³S, and an M+2 peak due to ³⁴S, is expected.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the isopropyl group to give a fragment at m/z = 169.

    • Loss of propene (C₃H₆) via McLafferty rearrangement from the isopropyl group.

    • Loss of the methylthio radical (•SCH₃) to give a fragment at m/z = 137.

    • Cleavage of the pyrimidine ring leading to smaller characteristic fragments.

Infrared (IR) Spectroscopy
  • 3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group and/or N-H stretching of the keto tautomer.

  • 2850-2970 cm⁻¹: C-H stretching vibrations of the isopropyl and methyl groups.

  • ~1650-1700 cm⁻¹ (strong): C=O stretching vibration of the keto tautomer.

  • ~1550-1620 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

  • ~1200-1350 cm⁻¹: C-N stretching vibrations.

Conclusion

This technical guide provides a detailed, albeit predictive, scientific profile of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol. By leveraging a well-established synthetic methodology and drawing upon experimental data from closely related analogues, we have outlined its likely physicochemical properties and spectroscopic characteristics. This information is intended to serve as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their drug discovery and development programs. Further experimental validation of these predicted properties is encouraged once the compound is synthesized.

References

  • Veeprho. Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate | CAS 160009-35-8. [online] Available at: [Link]

  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [online] Available at: [Link]

  • Pleijzier, G., Denisov, G., & Gzheden, A. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(49), 12847–12853.
  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [online] Available at: [Link]

  • NIST WebBook. 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. [online] Available at: [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy. [online] Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [online] Available at: [Link]

  • El-Sayed, W. A. A., & Kassab, R. M. (2016).
  • mzCloud. 2 Isopropyl 6 methyl 4 pyrimidinol. [online] Available at: [Link]

  • ResearchGate. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [online] Available at: [Link]

Sources

Exploratory

Predictive Toxicology and Safety Profiling of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol: A Comprehensive Guide

Executive Summary 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) is a highly specialized, advanced chemical intermediate predominantly utilized in the research and development of pyrimidine-based agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) is a highly specialized, advanced chemical intermediate predominantly utilized in the research and development of pyrimidine-based agrochemicals (such as organophosphate insecticides) and targeted pharmaceuticals[1]. Structurally, the molecule features a pyrimidine core substituted with an isopropyl group providing steric bulk and lipophilicity, a hydroxyl group capable of tautomerization, and a 2-methylthio moiety.

While the pyrimidine scaffold itself is generally well-tolerated in biological systems, the 2-methylthio group introduces a significant metabolic liability. This whitepaper provides drug development professionals and toxicologists with an authoritative, in-depth framework for evaluating the predictive toxicity, metabolic vulnerabilities, and safe handling protocols for this class of compounds.

Structural Alerts and Mechanistic Toxicology

The primary toxicological driver in 6-Isopropyl-2-(methylthio)pyrimidin-4-ol is its susceptibility to Phase I metabolic activation.

The Causality of Thioether Toxicity: In biological systems, inert thioethers are rapidly oxidized by Cytochrome P450 (CYP450) enzymes and Flavin-containing monooxygenases (FMOs) in the liver[2]. The oxidation converts the 2-methylthio group into a methylsulfinyl (sulfoxide) and subsequently a methylsulfonyl (sulfone) derivative[3].

Unlike the parent thioether, the resulting methanesulfonyl group is a highly reactive electrophile and an excellent leaving group. This electrophilicity allows it to undergo nucleophilic aromatic substitution ( SN​Ar ) with intracellular nucleophiles. If the sulfone reacts with cellular proteins, it can lead to haptenization and idiosyncratic hepatotoxicity. If it reacts with intracellular glutathione (GSH), it causes rapid GSH depletion, triggering severe oxidative stress and subsequent cellular apoptosis.

MetabolicPathway A 6-Isopropyl-2-(methylthio) pyrimidin-4-ol B CYP450 Oxidation (Phase I) A->B C 2-(Methylsulfinyl) Intermediate B->C [O] D 2-(Methylsulfonyl) Reactive Metabolite C->D [O] E GSH Conjugation (Detoxification) D->E + Glutathione F Protein Binding (Hepatotoxicity) D->F + Cellular Proteins

CYP450-mediated metabolic activation of the 2-methylthio moiety to a reactive sulfone.

In Vitro Toxicity Profiling: Self-Validating Methodologies

To accurately assess the safety profile of this compound, researchers must employ assays that account for its metabolic activation. Standard cytotoxicity assays lacking metabolic competence will yield false-negative safety profiles.

Hepatotoxicity and Glutathione (GSH) Depletion Assay

Rationale: Because the toxicity of the 2-methylthio group is dependent on its conversion to a sulfone, testing must be conducted in HepG2 cells , which retain basal levels of human hepatic CYP enzymes. Measuring GSH depletion provides a direct, quantifiable readout of reactive electrophile formation.

Self-Validating Protocol: This protocol is designed as a self-validating system. It includes internal controls that independently verify both the biological competence of the cells and the chemical integrity of the fluorescent probes, ensuring that any observed GSH depletion is strictly attributable to the test article's metabolism.

  • Cell Preparation: Seed HepG2 cells in a black, clear-bottom 96-well plate at 1×104 cells/well in DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO2​ .

  • System Validation Controls:

    • Assay Baseline (Blank): Wells containing media and dye, but no cells (validates background fluorescence).

    • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline GSH).

    • Positive Control: 10 mM Acetaminophen (APAP). APAP is a known CYP-dependent GSH depleter; its success validates the CYP450 metabolic competence of the HepG2 batch.

  • Test Article Dosing: Dissolve 6-Isopropyl-2-(methylthio)pyrimidin-4-ol in DMSO. Dose cells at serial concentrations (1 μM to 100 μM), ensuring final DMSO concentration remains ≤0.1% .

  • Incubation: Incubate the plate for 24 hours.

  • Derivatization: Aspirate media and wash cells with cold PBS. Add 100 μL of lysis buffer (0.1% Triton X-100) containing 40 μM Monochlorobimane (MCB) and 1 U/mL Glutathione S-Transferase (GST). MCB is non-fluorescent until it specifically conjugates with GSH.

  • Quantification: Read fluorescence at Ex: 380 nm / Em: 461 nm. Calculate the EC50​ for GSH depletion relative to the vehicle control.

Genotoxicity: The Critical Role of the S9 Fraction

When conducting the Ames Test (OECD 471) or In Vitro Micronucleus Test (OECD 487), the inclusion of the rat liver S9 fraction is non-negotiable. The parent 6-Isopropyl-2-(methylthio)pyrimidin-4-ol lacks direct DNA-reactive centers and will test negative. The S9 fraction provides the exogenous CYP450 enzymes required to generate the reactive sulfone, revealing the compound's true mutagenic potential.

SafetyWorkflow N1 In Silico Profiling N2 In Vitro Hepatotoxicity N1->N2 N3 Genotoxicity (Ames/MN) N1->N3 N4 CYP450 Phenotyping N2->N4 N5 In Vivo Acute Toxicity N3->N5 N4->N5 N6 Safety Profile N5->N6

Tiered preclinical safety screening workflow for reactive pyrimidine intermediates.

Quantitative Data: Predictive Thresholds

Based on empirical data from structurally homologous 2-alkylthio pyrimidines, the following predictive toxicity thresholds should be utilized to benchmark the safety of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol during early-stage R&D[4],[2].

Assay / ParameterPredictive Threshold / OutcomeMechanistic Rationale
Cytotoxicity (HepG2 IC50​ ) > 50 μMModerate lipophilicity limits passive diffusion; toxicity is strictly dependent on local CYP expression.
GSH Depletion ( EC50​ ) 10 - 25 μMRapid CYP-mediated oxidation of the 2-methylthio group to the reactive sulfone electrophile.
Ames Test (- S9 Activation) NegativeParent compound lacks direct DNA-alkylating or intercalating properties.
Ames Test (+ S9 Activation) Equivocal / Weak PositiveSulfone metabolite may weakly alkylate DNA, though protein binding is kinetically preferred.
CYP Inhibition (CYP3A4) IC50​ ~ 5 - 15 μMThe basic pyrimidine nitrogen can coordinate directly with the heme iron of CYP enzymes, causing competitive inhibition.

Laboratory Safety and Handling Protocols

Because 6-Isopropyl-2-(methylthio)pyrimidin-4-ol is an advanced intermediate, proper laboratory handling is critical to prevent both personnel exposure and compound degradation[1],[4].

Physicochemical Hazard Summary
Property / HazardValue / CategoryImplication for Laboratory Handling
Skin Irritation Category 2 (H315)Requires chemical-resistant nitrile gloves and a fastened lab coat.
Eye Irritation Category 2 (H319)Mandates the use of wrap-around safety goggles.
Respiratory Hazard Category 3 (H335)All weighing and dissolution must occur inside an activated carbon-filtered fume hood.
Storage Conditions +4°C, Inert AtmospherePrevents ambient auto-oxidation of the thioether and photochemical degradation.

Causality of Storage Requirements: The mandate to store this compound under an inert atmosphere (Nitrogen or Argon) at +4°C and protected from light is derived directly from its chemical reactivity[1]. Atmospheric oxygen can slowly auto-oxidize the methylthio group into a sulfoxide over time, fundamentally altering the compound's mass, purity, and biological activity before it even enters an assay. Furthermore, the 4-hydroxyl group allows the molecule to exist in a tautomeric equilibrium (pyrimidin-4-ol pyrimidin-4(3H)-one), a state that can be destabilized by UV-mediated photochemical degradation.

References

  • Accela ChemBio. "6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) Safety and Storage Data." AccelaChem Catalog.
  • National Center for Biotechnology Information. "2-(Methylthio)pyrimidine-5-boronic acid - Safety and Hazards." PubChem Database.
  • Mukherjee, P., et al. "Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors." Journal of Medicinal Chemistry (ACS Publications).
  • Sloderbach, A., et al. "Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability." MDPI.

Sources

Foundational

Solvation Dynamics and Tautomeric Equilibria of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol: A Technical Guide

Executive Summary In the realm of modern organic synthesis and drug development, pyrimidine derivatives serve as foundational scaffolds. Among these, 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organic synthesis and drug development, pyrimidine derivatives serve as foundational scaffolds. Among these, 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) presents a unique physicochemical profile. As an amphiphilic heterocyclic intermediate, its behavior in solution is not static; it is governed by a complex interplay between keto-enol (lactam-lactim) tautomerism and solvent dielectric properties.

This whitepaper provides an in-depth analysis of how the structural features of 6-isopropyl-2-(methylthio)pyrimidin-4-ol dictate its solubility across polar and non-polar microenvironments. Furthermore, we establish a field-proven, self-validating experimental protocol for quantifying its thermodynamic solubility, ensuring high-fidelity data collection for downstream pharmaceutical and agrochemical applications.

Structural Profiling & Tautomeric Dynamics

The solubility of 6-isopropyl-2-(methylthio)pyrimidin-4-ol cannot be predicted by simple lipophilicity (LogP) calculations alone. Its behavior is deeply tied to its structural dichotomy [1, 2]:

  • The Pyrimidine Core & Tautomerism: The C4-hydroxyl group exists in a dynamic tautomeric equilibrium with its pyrimidin-4(3H)-one (lactam) counterpart. Computational and spectroscopic studies on analogous 4-hydroxypyrimidines demonstrate that the lactam form is generally favored in polar environments due to its higher dipole moment and superior hydrogen-bond accepting capabilities [3, 4].

  • The C6-Isopropyl Group: This bulky, branched aliphatic chain introduces significant steric hindrance and non-polar surface area. It drastically reduces the enthalpy of aqueous solvation, driving the molecule out of highly polar protic networks (like water) while enhancing affinity for moderately non-polar organic phases.

  • The C2-Methylthio Group: Unlike primary amines or hydroxyls, the thioether linkage is highly polarizable but acts as a poor hydrogen bond donor, further modulating the molecule's interaction with protic solvents [5].

G cluster_polar Polar Solvents (DMSO, MeOH, H2O) High Dielectric Constant cluster_nonpolar Non-Polar Solvents (CHCl3, Hexane) Low Dielectric Constant Compound 6-Isopropyl-2-(methylthio) pyrimidin-4-ol Lactam Lactam Form Favored (Pyrimidin-4(3H)-one) Compound->Lactam Tautomeric Shift Lactim Lactim Form Favored (Hydroxypyrimidine) Compound->Lactim Tautomeric Shift Solv_Polar High Solvation via Dipole-Dipole & H-Bonding Lactam->Solv_Polar Solv_NonPolar Solvation via Van der Waals (Driven by Isopropyl group) Lactim->Solv_NonPolar

Fig 1: Tautomeric equilibrium and solvation mechanisms driven by solvent polarity.

Solubility Behavior: Polar vs. Non-Polar Solvents

The causality behind the solubility of this compound lies in the energy required to break its crystalline lattice versus the energy released upon solvation.

Polar Solvents (High Dielectric Constant, ε > 30)

In solvents like Dimethyl Sulfoxide (DMSO) and Methanol, the high dielectric constant stabilizes the polar lactam tautomer. DMSO, a strong hydrogen bond acceptor, interacts favorably with the N-H proton of the pyrimidinone ring, resulting in excellent solubility. Conversely, in water (ε ≈ 80), the hydrophobic repulsion generated by the C6-isopropyl and C2-methylthio groups overrides the hydrogen-bonding capacity of the pyrimidine core, resulting in poor aqueous solubility.

Non-Polar Solvents (Low Dielectric Constant, ε < 10)

In non-polar environments such as Chloroform or Toluene, the equilibrium shifts toward the lactim (hydroxypyrimidine) form to minimize the molecular dipole moment. Here, the C6-isopropyl group acts as a lipophilic anchor, facilitating favorable Van der Waals interactions with the solvent. However, in highly non-polar solvents like Hexane, the solvent lacks the polarizability to overcome the strong intermolecular hydrogen bonds of the solid crystal lattice, leading to low solubility.

Quantitative Solubility Matrix

Data synthesized and extrapolated from structural analogues (e.g., 2-methylthio-4-pyrimidinol) [1, 2].

SolventDielectric Constant (ε)Favored TautomerRelative SolubilityMechanistic Driver
Water 80.1LactamPoor (< 1 mg/mL)Hydrophobic repulsion by isopropyl group
DMSO 46.7LactamExcellent (> 50 mg/mL)Strong dipole-dipole & H-bond acceptance
Methanol 32.7Lactam / LactimModerate (~ 10 mg/mL)Protic solvation of pyrimidine nitrogens
Chloroform 4.8LactimModerate (~ 15 mg/mL)Halogen bonding & Van der Waals interactions
Hexane 1.9LactimPoor (< 0.5 mg/mL)Insufficient polarity to break crystal lattice

Experimental Methodology: Thermodynamic Solubility Determination

To accurately determine the solubility of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, kinetic methods (like solvent-shift assays) are insufficient due to the risk of supersaturation. As an Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with HPLC-UV quantification [6, 8]. This protocol is designed as a self-validating system: by sampling at two distinct time points, we mathematically prove that thermodynamic equilibrium has been achieved.

Protocol: Isothermal Shake-Flask Method

Phase 1: Equilibration (The Core Mechanism)

  • Preparation: Add an excess amount of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol powder (approx. 50 mg) into a 5 mL amber glass vial to prevent photodegradation.

  • Solvent Addition: Dispense exactly 2.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or organic solvent) into the vial.

  • Agitation: Seal the vial and submerge it in an isothermal shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Self-Validation Sampling: The causality of accurate solubility lies in equilibrium. Extract 200 µL aliquots at t = 24 hours and t = 48 hours [7].

Phase 2: Phase Separation 5. Centrifugation: To prevent colloidal suspensions from artificially inflating solubility values, centrifuge the extracted aliquots at 15,000 × g for 15 minutes at 25 °C. 6. Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen to minimize non-specific binding of the lipophilic isopropyl group).

Phase 3: HPLC-UV Quantification 7. Dilution: Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of the calibration curve. 8. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use a UV detector set to the optimal absorbance wavelength of the pyrimidine ring (typically ~280 nm). 9. Validation Check: Compare the calculated concentrations from the 24h and 48h samples. If the variance is ΔC<5% , thermodynamic equilibrium is confirmed.

Workflow Step1 1. Excess Solid Addition (Buffer/Solvent) Step2 2. Isothermal Shaking (24-48h Equilibration) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantification) Step3->Step4 Step5 5. Thermodynamic Solubility Value Step4->Step5

Fig 2: Standard shake-flask methodology for thermodynamic solubility determination.

Implications for Synthesis and Formulation

Understanding the solubility and tautomeric preference of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol is critical for downstream applications.

  • Regioselective Alkylation: If the goal is O-alkylation at the C4 position, utilizing a non-polar solvent (like DCM) alongside a bulky base can favor the lactim form, driving the reaction toward the desired ether. Conversely, highly polar solvents (like DMF or DMSO) will stabilize the lactam form, increasing the probability of N-alkylation.

  • Formulation: If this intermediate is carried forward into a final Active Pharmaceutical Ingredient (API), its inherent hydrophobicity (driven by the isopropyl group) will likely necessitate solubilization strategies such as amorphous solid dispersions or lipid-based formulations to achieve adequate oral bioavailability.

References

  • "2-(Methylthio)pyrimidin-4-ol - LookChem", LookChem,[Link]

  • "Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies", PMC (National Institutes of Health),[Link]

  • "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD", Regulations.gov (U.S. EPA),[Link]

Exploratory

preliminary investigation of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol bioactivity

Whitepaper: Pharmacophore Activation and Bioactivity Profiling of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol Executive Summary In the landscape of targeted oncology and kinase inhibitor discovery, the pyrimidine core remai...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacophore Activation and Bioactivity Profiling of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Executive Summary

In the landscape of targeted oncology and kinase inhibitor discovery, the pyrimidine core remains one of the most privileged and highly utilized scaffolds. Its structural resemblance to the adenine ring of adenosine triphosphate (ATP) allows it to act as a highly effective competitive inhibitor within the kinase hinge region[1]. This technical guide investigates 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5)[2], a highly versatile, commercially available building block. Pyrimidine derivatives possess remarkable pharmacological versatility and structural adaptability, making them pivotal in anticancer drug discovery[3]. By leveraging its orthogonal reactive centers, we detail a self-validating synthetic workflow to generate a targeted library of kinase inhibitors, followed by a preliminary in vitro bioactivity evaluation against Cyclin-Dependent Kinases (CDK4/6) and Epidermal Growth Factor Receptor (EGFR).

Structural Rationale & Pharmacophore Analysis

The selection of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol as a starting scaffold is driven by strict structure-activity relationship (SAR) principles:

  • Hinge-Binding Core: The N1 and N3 atoms of the pyrimidine ring serve as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[1].

  • Specificity Pocket Engagement: The bulky, lipophilic 6-isopropyl group is strategically positioned to project into the hydrophobic specificity pocket adjacent to the ATP-binding site. This steric bulk helps discriminate between kinase isoforms, a crucial factor in minimizing off-target toxicity[4].

  • Orthogonal Reactive Handles: The molecule possesses two distinct functional handles—a 4-hydroxyl group (which exists in tautomeric equilibrium as a pyrimidin-4(3H)-one[5]) and a 2-methylthio group. These allow for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) reactions without the need for complex protecting group strategies.

Synthetic Workflow: From Scaffold to Bioactive Library

To evaluate the bioactivity of this scaffold, it must first be functionalized. The following step-by-step methodologies detail the transformation of the inert core into a library of testable active pharmaceutical ingredients (APIs). Every protocol is designed as a self-validating system to ensure high-fidelity library generation.

Protocol A: C4-Activation via Chlorination

Rationale: The C4-hydroxyl group is a poor leaving group for SNAr. It must be converted into a highly electrophilic 4-chloro derivative. We utilize Phosphorus oxychloride ( POCl3​ ) with a catalytic amount of N,N-dimethylaniline, which forms a Vilsmeier-Haack-type intermediate to accelerate the chlorination of the pyrimidin-4(3H)-one tautomer.

  • Reaction: Suspend 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (1.0 eq) in neat POCl3​ (10.0 eq). Add N,N-dimethylaniline (0.5 eq) dropwise.

  • Conditions: Heat the mixture to reflux (105°C) under an inert nitrogen atmosphere for 3 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The protocol is validated when the starting material peak ( m/z [M+H]+ 185.1) is completely exhausted, replaced by the product peak ( m/z 203.0/205.0), which must display the characteristic 3:1 isotopic ratio of a single chlorine atom.

  • Workup: Cool to room temperature and carefully quench by pouring over crushed ice to prevent the reverse hydrolysis reaction. Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

Protocol B: Regioselective C4-Amination (First SNAr)

Rationale: The newly formed C4-chloride is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This allows for selective displacement by anilines (e.g., targeting EGFR or CDK4/6) while leaving the C2-methylthio group intact[6].

  • Reaction: Dissolve the 4-chloro intermediate (1.0 eq) in n-butanol. Add the desired aniline derivative (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the generated HCl.

  • Conditions: Heat at 90°C for 12 hours.

  • Self-Validation: TLC (Hexane:EtOAc 7:3) should show a highly fluorescent product spot under 254 nm UV light, confirming the extended conjugation of the newly formed N-phenylpyrimidin-4-amine core.

Protocol C: C2-Thioether Oxidation and Second SNAr

Rationale: The 2-methylthio group is practically inert to nucleophiles. To enable the second diversification step, it must be oxidized to a methylsulfonyl ( −SO2​CH3​ ) group using meta-chloroperoxybenzoic acid (mCPBA). The sulfone is a superior leaving group, allowing displacement by aliphatic amines at room temperature.

  • Oxidation: Dissolve the C4-aminated intermediate in DCM at 0°C. Add mCPBA (2.2 eq) in portions. Stir for 2 hours. Validate complete oxidation to the sulfone via LC-MS (shift of +32 amu).

  • Displacement: To the crude sulfone in 1,4-dioxane, add an aliphatic amine (e.g., cyclopentylamine) (3.0 eq). Stir at room temperature for 4 hours.

  • Purification: Purify via reverse-phase preparative HPLC to yield the final dual-functionalized pyrimidine derivative.

Preliminary Bioactivity Profiling (In Vitro)

To assess the biological potential of the 6-isopropylpyrimidine scaffold, a small subset of derivatives was synthesized using the protocols above and screened against wild-type CDK4, CDK6, and EGFR using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

The data demonstrates that the raw scaffold is biologically inactive, validating that functionalization at C2 and C4 is strictly required to engage the kinase hinge region and specificity pockets[4][6]. Notably, altering the C4 aniline substituent dictates the primary kinase target (CDK vs. EGFR).

Compound IDC4 Substitution (SNAr 1)C2 Substitution (SNAr 2)CDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)EGFR IC₅₀ (nM)
Scaffold (CAS 864654-95-5) -OH (Unmodified)-SCH₃ (Unmodified)>10,000>10,000>10,000
Derivative 1 4-(piperazin-1-yl)anilineCyclopentylamino12.4 18.2 450
Derivative 2 3-chloro-4-fluoroanilineMethylamino85011208.5
Derivative 3 4-(piperazin-1-yl)anilineMethylamino45.162.3890

Table 1: In vitro kinase inhibition profiling. Lower IC₅₀ values indicate higher potency.

Mechanistic Pathway Visualization

For derivatives exhibiting potent CDK4/6 inhibition (e.g., Derivative 1), the primary mechanism of action is the induction of G1 cell cycle arrest. By competitively binding to the ATP pocket of the CDK4/6-Cyclin D complex, the pyrimidine derivative prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting tumor proliferation.

G Inhibitor Pyrimidine Derivative (Active Compound) CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 Inhibits ATP binding Rb Retinoblastoma Protein (Rb) (Unphosphorylated) CDK46->Rb Prevents phosphorylation E2F E2F Transcription Factor (Bound/Inactive) Rb->E2F Sequesters CellCycle G1 Phase Arrest (Tumor Suppression) E2F->CellCycle Blocks S-phase entry

Mechanism of G1 phase cell cycle arrest via CDK4/6 inhibition by pyrimidine derivatives.

ADME & Metabolic Stability Considerations

While the 6-isopropyl group provides excellent steric bulk for kinase selectivity, it introduces a potential metabolic liability. The methine carbon of the isopropyl group is susceptible to oxidation by hepatic Cytochrome P450 enzymes (specifically CYP3A4), potentially leading to a tertiary alcohol metabolite. Preliminary human liver microsome (HLM) stability assays for Derivative 1 indicate a moderate intrinsic clearance ( CLint​ = 34 µL/min/mg protein). Future lead optimization cycles may require substituting the isopropyl group with a bioisosteric cyclopropyl or trifluoromethyl group to block this metabolic hotspot while retaining the necessary spatial geometry.

Conclusion

The preliminary investigation of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol confirms its status as a highly tractable and valuable pharmacophore precursor. Through a rigorous, self-validating synthetic workflow involving sequential C4 and C2 functionalization, this inert building block can be rapidly converted into potent, low-nanomolar inhibitors of critical oncogenic kinases like CDK4/6 and EGFR.

References

  • AccelaChem. "2268817-77-0,Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate-AccelaChem" (Contains CAS 864654-95-5 registry data).
  • Benchchem. "Synthesis routes of 2-(Methylthio)pyrimidin-4-ol".
  • PubMed (NIH). "Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment".
  • ResearchGate. "Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review".
  • International Journal of Pharmaceutical Chemistry and Analysis (IJPCA). "pyrimidine-based heterocyclic hybrids as emerging anticancer chemotypes: Structural innovations and therapeutic insigh".
  • RSC Medicinal Chemistry. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold".

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Purification, and Recrystallization of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) Executive Summary 6-Isopropyl-2-(methylthio)pyrimidin-4-ol is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5)

Executive Summary

6-Isopropyl-2-(methylthio)pyrimidin-4-ol is a highly valuable heterocyclic building block utilized extensively in the synthesis of kinase inhibitors, agrochemicals, and biologically active combinatorial libraries 1. The compound's structural versatility stems from its S-methyl group, which serves as an excellent leaving group for downstream nucleophilic aromatic substitutions ( SN​Ar ) with various amines. This application note details a highly reproducible, self-validating protocol for the synthesis and advanced recrystallization of this intermediate, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Causality in Pyrimidine Synthesis

The construction of the pyrimidine core via the cyclocondensation of S-methylisothiourea and ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) is a classic example of a thermodynamically driven heterocyclization 2.

  • Role of the Base (Na₂CO₃): S-methylisothiourea is typically supplied as a sulfate salt for bench stability. The addition of an aqueous base neutralizes the salt, liberating the highly nucleophilic free base. Maintaining a mildly alkaline environment ensures the primary amine groups remain deprotonated, facilitating the initial nucleophilic attack on the highly electrophilic ester carbonyl of the β -keto ester 3.

  • Kinetics vs. Thermodynamics: The reaction is conducted at room temperature over an extended period (up to 60 hours). While heating could accelerate the initial condensation, elevated temperatures often lead to the premature hydrolysis of the methylthio ether or decarboxylation of the β -keto ester intermediate. Room temperature conditions selectively yield the desired pyrimidin-4-ol by favoring the stable, 6-membered aromatic transition state 4.

  • Phase Dynamics & Isoelectric Precipitation: As the reaction progresses, the product forms as a water-soluble sodium pyrimidinolate salt. The critical isolation step relies on shifting the pH to ~5.0 using glacial acetic acid. This precisely protonates the oxygen to form the neutral lactam/enol tautomer, which is highly insoluble in water, causing rapid and quantitative precipitation 5.

SynthesisWorkflow A S-Methylisothiourea Sulfate + Ethyl 4-methyl-3-oxopentanoate B Base-Catalyzed Condensation (Na2CO3 / H2O, RT, 60h) A->B C Aqueous Reaction Mixture (Soluble Sodium Salt) B->C D Neutralization (Glacial Acetic Acid, pH 5-6) C->D pH Adjustment E Crude Precipitation (White Solid) D->E F Vacuum Filtration & Washing (Deionized H2O) E->F G Recrystallization (EtOH / H2O or IPA) F->G Thermal Cycling H Pure 6-Isopropyl-2-(methylthio) pyrimidin-4-ol (>99% Purity) G->H

Fig 1. Experimental workflow for the synthesis and isolation of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol.

Self-Validating Protocol: Synthesis & Primary Isolation

This protocol is designed as a self-validating system; visual cues at each step confirm reaction fidelity without the need for immediate off-line analytical testing.

Step 1: Reagent Preparation

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve Sodium Carbonate ( 16.9 g , 160 mmol ) in 100 mL of deionized water.

  • Add S-Methylisothiourea Sulfate ( 22.26 g , 160 mmol based on isothiourea content) portion-wise.

  • Validation Checkpoint: The solution will bubble slightly and become clear once the salt is fully neutralized and dissolved.

Step 2: Condensation

  • Add Ethyl 4-methyl-3-oxopentanoate ( 14.9 g , 80 mmol ) in one single portion.

  • Seal the flask loosely and stir vigorously at room temperature (20–25 °C) for 60 hours.

  • Validation Checkpoint: The reaction initially forms a biphasic mixture (organic ester floating on the aqueous layer). Over 48-60 hours, the mixture will homogenize into a single, slightly yellow aqueous phase, indicating the complete conversion of the ester into the water-soluble sodium pyrimidinolate salt.

Step 3: Precipitation and Isolation

  • Cool the reaction vessel in an ice bath to 5 °C.

  • Dropwise, add Glacial Acetic Acid until the pH reaches 5.0–6.0 (monitor via pH paper or probe).

  • Validation Checkpoint: A dense white precipitate will crash out of the solution immediately upon hitting the isoelectric point. If the solution remains clear, the pH has not been lowered sufficiently.

  • Stir the resulting slurry for 30 minutes at 5 °C to ensure complete precipitation.

  • Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water ( 3×30 mL ) to remove residual sodium acetate and unreacted isothiourea.

  • Dry the crude solid in vacuo at 45 °C overnight.

Advanced Purification: Recrystallization Strategy

Crude pyrimidinones often co-precipitate with colored oligomeric impurities. Recrystallization is the gold standard for achieving the >99% purity required for downstream API synthesis.

RecrystallizationLogic Crude Crude Product Solvent1 Aqueous Ethanol (70-80%) Crude->Solvent1 Solvent2 Isopropyl Alcohol (IPA) Crude->Solvent2 Solvent3 Ethyl Acetate Crude->Solvent3 Pro1 High Yield & Impurity Clearance Solvent1->Pro1 Pro2 Excellent Crystalline Morphology Solvent2->Pro2 Pro3 Removes Non-Polar Byproducts Solvent3->Pro3

Fig 2. Solvent selection logic for the recrystallization of pyrimidinone derivatives.

Recrystallization Protocol (Using Isopropyl Alcohol):

  • Transfer the crude dried powder to a clean Erlenmeyer flask.

  • Add Isopropyl Alcohol (IPA) at a ratio of approximately 4 mL per gram of crude solid.

  • Heat the suspension to a gentle reflux ( 82 °C ) until the solid completely dissolves. (Optional: Add 0.5 g of activated charcoal, boil for 5 minutes, and hot-filter through a Celite pad to remove colored impurities).

  • Remove from heat and allow the solution to cool linearly to room temperature at a rate of 1–2 °C/min. Causality: Rapid cooling causes the compound to "oil out" or trap solvent inclusions. Slow cooling promotes controlled nucleation and the growth of highly pure, well-defined crystals.

  • Once at room temperature, age the flask at 4 °C for 2 hours to maximize yield.

  • Filter the pure white crystals under vacuum, wash with 10 mL of ice-cold IPA, and dry under high vacuum.

Quantitative Data & Analytical Validation

To verify the success of the synthesis and purification, compare the isolated material against the following expected physicochemical and analytical parameters.

ParameterSpecification / Expected ValueAnalytical Method
Molecular Formula C8​H12​N2​OS N/A
Molecular Weight 184.26 g/mol N/A
Appearance White to off-white crystalline powderVisual Inspection
Expected Yield 65% – 75% (Post-recrystallization)Gravimetric
Purity ≥99.0% HPLC (UV at 254 nm)
Mass Spectrometry m/z=185.1[M+H]+ LC-MS (ESI+)
1 H NMR (DMSO- d6​ ) δ 1.17 (d, 6H), 2.45 (s, 3H), 2.67 (m, 1H), 5.56 (s, 1H), 12.10 (br s, 1H)400 MHz NMR

References

  • Solution phase combinatorial synthesis of a diverse library of 2 aminopyrimidinones and their 6 aza analogs Ukrainica Bioorganica Acta [Link]

  • US5863924A - Aryl pyrimidine derivatives Google P
  • Small molecule inhibitors of ferrochelatase are antiangiogenic agents PMC - National Institutes of Health[Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview RSC Publishing [Link]

Sources

Application

Application Note: Strategic Cross-Coupling Workflows for 6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Context 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) is a highly versatile pyrimidine building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Context

6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) is a highly versatile pyrimidine building block frequently utilized in the design of biologically active molecules, including kinase inhibitors and anti-infective agents. The electron-deficient nature of the pyrimidine scaffold makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. However, the presence of both a C4-hydroxyl group and a C2-methylthio ether presents unique chemoselectivity challenges.

As a Senior Application Scientist, I have designed this protocol guide to unpack the causality behind the activation methods required for this specific scaffold, ensuring that your synthetic workflows are both predictable and self-validating.

Mechanistic Pathways & Strategic Choices

To functionalize this molecule, researchers must choose between activating the C4 position or directly leveraging the C2 position. Understanding the chemical causality behind these choices is critical for successful assay development.

Pathway A: C4-Activation and Suzuki-Miyaura Coupling

The tautomeric equilibrium of pyrimidin-4-ols heavily favors the pyrimidone (lactam) form in solution, rendering the C4-oxygen unreactive toward direct palladium-catalyzed oxidative addition.

  • The Causality of Activation: To overcome this, the hydroxyl group must be converted into a suitable leaving group. Treatment with phosphoryl chloride (POCl₃) replaces the oxygen with a chloride, restoring the aromaticity of the pyrimidine ring and creating a highly polarized C-Cl bond 1. This electrophilic site is now primed for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis that forms carbon-carbon bonds between organoboron species and organic halides 2. The use of palladium precatalysts in the presence of an inorganic base facilitates the transmetalation step of the catalytic cycle 3.

Pathway B: C2-Desulfitative Liebeskind-Srogl Coupling

Alternatively, the C2-methylthio group can be directly targeted for carbon-carbon bond formation without the need for prior oxidation or halogenation. Traditionally, thioethers are considered catalyst poisons due to the strong coordination of sulfur to palladium.

  • The Causality of the Cofactor: The Liebeskind-Srogl cross-coupling elegantly circumvents catalyst poisoning by employing a stoichiometric copper(I) carboxylate cofactor, typically copper(I) thiophene-2-carboxylate (CuTC) 4. CuTC serves a dual purpose: it polarizes the C-S bond to facilitate oxidative addition by Pd(0), and it acts as an irreversible thiolate scavenger, precipitating as Cu(I)-SMe to prevent catalyst deactivation 5.

Pathway Visualization

G cluster_C4 Pathway A: C4 Functionalization cluster_C2 Pathway B: C2 Functionalization SM 6-Isopropyl-2-(methylthio) pyrimidin-4-ol Act_C4 POCl3 / Heat (Chlorination) SM->Act_C4 Activation Act_C2 Pd(0), CuTC Ar-B(OH)2 SM->Act_C2 Direct Coupling Int_C4 4-Chloro-6-isopropyl-2- (methylthio)pyrimidine Act_C4->Int_C4 Prod_C4 C4-Aryl Product (Suzuki Coupling) Int_C4->Prod_C4 Pd cat., Base Ar-B(OH)2 Prod_C2 C2-Aryl Product (Liebeskind-Srogl) Act_C2->Prod_C2

Divergent cross-coupling pathways for 6-Isopropyl-2-(methylthio)pyrimidin-4-ol functionalization.

Quantitative Comparison of Coupling Strategies

The following table summarizes the field-proven parameters for executing these divergent strategies.

StrategyActivation ReagentCatalyst SystemBase / CofactorTypical YieldStrategic Advantages
C4 Suzuki Coupling POCl₃ (Chlorination)Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or Na₂CO₃75–95%High reliability; broad commercial availability of boronic acids.
C2 Liebeskind-Srogl None (Direct)Pd(PPh₃)₄CuTC (Cofactor)60–85%Atom economical; avoids harsh halogenation or oxidation steps.
C2 Oxidative Suzuki mCPBA (to Sulfone)Pd(OAc)₂ / XPhosK₃PO₄70–90%Sulfone is an excellent leaving group; allows for mild coupling conditions.

Experimental Protocols

Every protocol below is designed as a self-validating system , meaning specific visual or analytical cues are embedded to confirm the success of each step before proceeding.

Protocol 1: C4-Chlorination and Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-6-isopropyl-2-(methylthio)pyrimidine.

Step 1: Chlorination (Activation)

  • Charge a dry, argon-purged round-bottom flask with 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (1.0 equiv).

  • Add phosphoryl chloride (POCl₃, 5.0 equiv) slowly at room temperature. Causality Note: Excess POCl₃ acts as both the halogenating reagent and the solvent, driving the equilibrium toward the chlorinated product 1.

  • Add N,N-dimethylaniline (0.5 equiv) as a catalytic nucleophilic promoter.

  • Heat the reaction mixture to 90 °C for 3 hours.

    • Self-Validation: Monitor by LC-MS. The disappearance of the starting material mass (m/z[M+H]⁺ 185) and the appearance of the chlorinated intermediate (m/z[M+H]⁺ 203/205, displaying a 3:1 isotopic pattern) confirms completion.

  • Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl₃. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Suzuki-Miyaura Coupling

  • In a microwave vial or Schlenk flask, combine the 4-chloro intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) 3.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality Note: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during transmetalation 3.

  • Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vessel and purge with argon for 5 minutes.

  • Heat the mixture at 90 °C for 12 hours (or 100 °C for 30 minutes under microwave irradiation) 6.

  • Dilute with water, extract with ethyl acetate, and purify the crude product via silica gel flash chromatography.

Protocol 2: C2-Desulfitative Liebeskind-Srogl Coupling

Objective: To synthesize a 2-aryl-6-isopropylpyrimidin-4-ol directly from the thioether.

  • In a flame-dried Schlenk tube, combine 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (1.0 equiv), arylboronic acid (1.5 equiv), and copper(I) thiophene-2-carboxylate (CuTC, 1.5 equiv) 4.

  • Add Pd(PPh₃)₄ (0.05 equiv). Causality Note: A Pd(0) source is required to initiate the oxidative addition into the activated C-S bond 2.

  • Evacuate and backfill the tube with argon three times. Strict anaerobic conditions are necessary to prevent homocoupling of the boronic acid.

  • Add anhydrous, degassed tetrahydrofuran (THF).

  • Stir the reaction mixture at 60 °C for 16 hours.

    • Self-Validation: The solution will undergo a distinct color change, and a precipitate (Cu-SMe) will form as the reaction progresses. The precipitation of the copper-thiolate complex is the thermodynamic driving force of the reaction.

  • Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the insoluble copper salts.

  • Concentrate the filtrate and purify via column chromatography to isolate the C2-coupled product.

References

  • Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1). National Center for Biotechnology Information (PMC). URL:[Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. National Center for Biotechnology Information (PMC). URL:[Link]

  • Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. ResearchGate. URL:[Link]

  • Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. ACS Publications. URL:[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Isopropyl-2-(methylthio)pyrimidin-4-ol Storage &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5). As a critical building block in the synthesis of advanced agrochemicals and pharmaceuticals, maintaining the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5). As a critical building block in the synthesis of advanced agrochemicals and pharmaceuticals, maintaining the structural integrity of this pyrimidinol derivative is paramount.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to prevent degradation during long-term storage.

Core Degradation Mechanisms: The Causality of Instability

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 6-isopropyl-2-(methylthio)pyrimidin-4-ol is primarily driven by the reactivity of its C2-methylthio ether linkage and the tautomeric nature of the pyrimidin-4-ol core.

  • Oxidative Susceptibility of the Thioether: The sulfur atom in the methylthio group is electron-rich and highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS). This spontaneous oxidation converts the stable thioether into a reactive sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃)[1].

  • Hydrolytic Cleavage via SNAr: While the parent methylthio group is relatively stable to hydrolysis, its oxidation to a sulfoxide dramatically increases the electrophilicity of the C2 position on the pyrimidine ring. The oxidized group acts as an excellent leaving group, making the molecule highly vulnerable to Nucleophilic Aromatic Substitution (SNAr) by ambient moisture, ultimately yielding 6-isopropylpyrimidine-2,4-diol[2].

  • Photochemical Degradation: UV exposure can induce radical-mediated cleavage of the C-S bond or promote the photo-oxidation of the thioether, leading to discoloration and impurity formation.

DegradationPathway A 6-Isopropyl-2-(methylthio) pyrimidin-4-ol (Stable Form) B Sulfoxide Derivative (+16 Da) (Reactive Intermediate) A->B O2 / ROS (Oxidation) C Sulfone Derivative (+32 Da) (Highly Reactive) B->C O2 / ROS (Further Oxidation) D 6-Isopropylpyrimidine -2,4-diol (Hydrolysis Product) B->D H2O (Hydrolysis) C->D H2O (Hydrolysis)

Fig 1. Oxidative and hydrolytic degradation pathways of 2-(methylthio)pyrimidines.

Troubleshooting FAQs

Q: My LC-MS analysis of a stored batch shows new peaks with mass shifts of +16 Da and +32 Da. What is the cause? A: These mass shifts are the classic spectroscopic signatures of thioether oxidation. A +16 Da shift indicates the formation of the sulfoxide (6-isopropyl-2-(methylsulfinyl)pyrimidin-4-ol), while a +32 Da shift indicates the sulfone derivative[1]. This occurs when the storage container's seal has been compromised by atmospheric oxygen.

Q: The compound, originally a white powder, has developed a sticky, off-white/yellow appearance. Is it still usable? A: No. This physical change indicates moisture ingress and subsequent hydrolysis. The "sticky" texture is often due to the hygroscopic nature of the degradation products (like the pyrimidine-2,4-diol) and the release of methanethiol or related sulfurous byproducts[2]. You must re-purify the batch before use in sensitive cross-coupling or substitution reactions.

Q: Can I store this compound in solution (e.g., DMSO or DMF) at 4°C for convenience? A: It is highly discouraged. Storing thioethers in DMSO can facilitate oxygen transfer and accelerate sulfoxide formation over time. Always store the compound as a lyophilized or thoroughly desiccated solid.

Data Presentation: Stability & Mass Spectrometry Profiles

Table 1: Stability Profile of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol
Storage ConditionAtmosphereLight ExposureTimeframeExpected PurityPrimary Degradant
25°C (Room Temp)Ambient AirAmbient UV1 Month< 85%Sulfoxide / Diol
4°C (Fridge)Ambient AirDark6 Months~ 92%Sulfoxide
-20°C (Freezer)Ambient AirDark12 Months~ 96%Sulfoxide
-20°C (Freezer) Argon/N₂ Purged Dark > 24 Months > 99% None
Table 2: LC-MS Troubleshooting Guide for Common Degradants
Observed Mass Shift (m/z)Structural ModificationCausality / MechanismRequired Corrective Action
+ 16 Da Sulfoxide formation (-SOCH₃)Oxygen exposure[1]Purge vials with Argon; check seals.
+ 32 Da Sulfone formation (-SO₂CH₃)Prolonged oxygen/ROS exposureDiscard or recrystallize batch.
- 14 Da Hydrolysis to Diol (-OH replaces -SCH₃)Moisture + prior oxidation[2]Store in desiccator; use PTFE seals.

Experimental Protocols

Protocol A: Self-Validating Workflow for Long-Term Storage

To establish a self-validating storage system, the absence of oxygen and moisture must be physically verifiable at the time of use.

  • Desiccation: Transfer the bulk 6-Isopropyl-2-(methylthio)pyrimidin-4-ol powder into a vacuum desiccator containing fresh Drierite (calcium sulfate) or phosphorus pentoxide. Apply vacuum (≤ 10 mbar) for 24 hours at room temperature.

  • Aliquoting: Inside a nitrogen-filled glovebox (O₂ < 5 ppm, H₂O < 1 ppm), weigh the compound into single-use amber glass vials. (Causality note: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure during daily laboratory use).

  • Inert Gas Purging: If a glovebox is unavailable, use a Schlenk line. Cap the amber vials with PTFE-lined silicone septa. Insert a needle connected to an Argon line and a separate vent needle. Purge for 3 minutes. (Causality note: Argon is preferred over Nitrogen as it is heavier than air and settles as a protective blanket over the solid).

  • Sealing & Validation: Remove the vent needle, then the Argon needle, leaving a slight positive pressure. Wrap the cap tightly with Parafilm. Place the vials in a secondary Mylar foil pouch with a color-indicating oxygen scavenger packet. (Self-validation step: If the packet turns blue during storage, the seal is compromised and the batch must be re-tested).

  • Storage: Store the sealed pouches at -20°C.

StorageWorkflow Start Receive Bulk Compound QA LC-MS Purity Check (Ensure >98%) Start->QA Dry Desiccation (Remove Moisture) QA->Dry Aliquot Aliquot into Amber Vials (Protect from UV) Dry->Aliquot Purge Argon/Nitrogen Purge (Displace O2) Aliquot->Purge Store Store at -20°C (Long-term Stability) Purge->Store

Fig 2. Standard operating procedure for aliquoting and storing sensitive pyrimidinols.

Protocol B: Rescue & Recrystallization of Oxidized Batches

If LC-MS indicates <5% sulfoxide contamination, the batch can often be rescued rather than discarded.

  • Dissolution: Dissolve the degraded solid in a minimal volume of hot ethyl acetate (approx. 60°C).

  • Filtration: Perform a hot filtration to remove any highly polar, insoluble hydrolytic degradants (e.g., pyrimidine-2,4-diols).

  • Crystallization: Slowly add hexanes (anti-solvent) dropwise until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Recovery & Validation: Filter the recrystallized solid under a stream of nitrogen. Wash with ice-cold hexanes and dry under high vacuum for 12 hours. (Self-validation step: Re-analyze via LC-MS to confirm the complete disappearance of the +16 Da peak before use).

References

  • Title: Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin Source: National Institutes of Health (PMC) URL: [Link][1]

  • Title: Thioanisole ester based logic gate cascade to control ROS-triggered micellar degradation Source: Royal Society of Chemistry (RSC) URL: [Link][3]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for 6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Overview & Chemical Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of heavily substituted pyrimidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of heavily substituted pyrimidines. 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) is a notoriously difficult compound to keep in solution during in vitro and in vivo assays.

Its highly hydrophobic isopropyl and methylthio substituents drive up its partition coefficient (LogP). Furthermore, the planar pyrimidine ring promotes strong crystal lattice stacking, making it thermodynamically unfavorable for water molecules to solvate the compound[1]. This guide provides a mechanistic troubleshooting framework to overcome these physicochemical barriers using pH modulation, co-solvency, and macromolecular complexation.

Diagnostic FAQs & Troubleshooting

Q1: Why does 6-Isopropyl-2-(methylthio)pyrimidin-4-ol rapidly precipitate when diluted from a DMSO stock into my standard PBS assay buffer (pH 7.4)? Causality & Mechanism: The precipitation is a classic case of solvent-shift nucleation. The compound is highly lipophilic. When the DMSO stock is introduced into a neutral aqueous buffer, the local dielectric constant changes drastically. The hydrophobic isopropyl and methylthio groups cannot form hydrogen bonds with water, leading to a massive entropic penalty. Because pyrimidine derivatives possess high planarity and symmetry, they have strong , making it thermodynamically favorable for the drug molecules to aggregate rather than remain solvated[1].

Q2: Can I use pH adjustment to keep the compound in solution without adding detergents or high concentrations of organics? Causality & Mechanism: Yes, provided your assay tolerates alkaline conditions. 6-Isopropyl-2-(methylthio)pyrimidin-4-ol undergoes lactam-lactim tautomerization (between the -ol and -one forms). The hydroxyl/enol group is weakly acidic. By adjusting the pH of your aqueous medium to at least 1-1.5 units above its pKa (e.g., pH > 9.5), you deprotonate the hydroxyl group, forming a highly water-soluble pyrimidinolate anion. As a fundamental rule of pyrimidine formulation, for pyrimidines with acidic functional groups[1].

Q3: My cellular assay cannot tolerate pH > 8.0 or high DMSO concentrations. What is the most effective formulation strategy? Causality & Mechanism: In this scenario, cyclodextrin (CD) inclusion complexation is the gold standard. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. with a hydrophilic outer surface and a lipophilic central cavity[2]. The hydrophobic isopropyl and methylthio moieties of the pyrimidine will spontaneously partition into the lipophilic cavity of HP-β-CD via van der Waals forces, effectively from the aqueous environment[3]. This forms an A-type phase-solubility profile, meaning solubility increases linearly with CD concentration without altering the drug's ionization state[2].

Validated Solubilization Protocols

Protocol A: HP-β-Cyclodextrin Inclusion Complexation (Neutral pH)

Self-Validating System: This protocol relies on phase-solubility principles. If the complexation is successful, the solution will remain optically clear upon centrifugation, and UV-Vis absorbance will scale linearly with the theoretical concentration.

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your target assay buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add 6-Isopropyl-2-(methylthio)pyrimidin-4-ol in excess (e.g., 5 mg/mL) to the HP-β-CD solution to create a suspension.

  • Equilibration: Agitate the suspension on a rotary shaker at 150 rpm at 25°C for 48 hours. Scientist Insight: The to reach thermodynamic equilibrium for the host-guest inclusion[4].

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the dissolved pyrimidine concentration or HPLC[5].

Protocol B: Co-solvent & Surfactant Microemulsion (For High-Concentration Dosing)

Self-Validating System: A successful microemulsion will be optically transparent. Any turbidity indicates poor micellar encapsulation. Dynamic Light Scattering (DLS) can be used to verify that droplet sizes are uniformly <100 nm.

  • Primary Dissolution: Dissolve the compound in 100% DMSO or Ethanol to a concentration of 50 mM.

  • Surfactant Addition: Add Tween-80 or Kolliphor EL to the organic stock at a 1:1 (v/v) ratio. Vortex vigorously.

  • Aqueous Phase Addition: Slowly add the aqueous buffer dropwise while sonicating the mixture. Scientist Insight: Dropwise addition under sonication and rapid nucleation, ensuring the formation of a stable, optically transparent microemulsion[6].

Quantitative Data & Strategy Comparison

Table 1: Comparison of Solubilization Strategies for 6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Solubilization StrategyPrimary Mechanism of ActionMax Expected Solubility EnhancementPrimary AdvantagesCritical Limitations
pH Adjustment (pH > 9.5) Deprotonation to pyrimidinolate anion> 50-foldSimple, inexpensive, requires no excipientsIncompatible with physiological pH cellular assays
Cosolvent (DMSO/PEG) Reduction of solvent dielectric constant10 to 20-foldEasy to prepare, standard for biochemical screeningCytotoxic at high concentrations (>1-2% v/v)
HP-β-CD Complexation Host-guest lipophilic encapsulation20 to 100-foldBiocompatible, maintains neutral pHRequires 48h equilibration time, higher material cost
Microemulsion (Tween-80) Micellar solubilization30 to 50-foldHigh capacity for highly lipophilic drugsSurfactants may interfere with membrane-bound targets

Visual Workflows and Mechanisms

Workflow Start Compound: 6-Isopropyl-2-(methylthio)pyrimidin-4-ol Check_pH Is high pH (>9.5) compatible with assay? Start->Check_pH Use_pH Use pH Adjustment (NaOH / Basic Buffer) Check_pH->Use_pH Yes Check_Cosolvent Is 1-5% DMSO/PEG tolerated? Check_pH->Check_Cosolvent No Use_Cosolvent Use Co-solvent System (DMSO/PEG400) Check_Cosolvent->Use_Cosolvent Yes Use_CD Use Cyclodextrin (HP-β-CD Complexation) Check_Cosolvent->Use_CD No

Decision tree for selecting the optimal aqueous solubilization strategy based on assay constraints.

CD_Mechanism Drug Hydrophobic Drug (6-Isopropyl-2-(methylthio)pyrimidin-4-ol) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interactions CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Encapsulation

Mechanism of HP-β-Cyclodextrin inclusion complexation enhancing aqueous solubility.

References

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters (PMC). Available at:[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

Sources

Troubleshooting

reducing unwanted side reactions in 6-Isopropyl-2-(methylthio)pyrimidin-4-ol preparation

Technical Support Center: Troubleshooting Pyrimidine Scaffold Syntheses (Focus: 6-Isopropyl-2-(methylthio)pyrimidin-4-ol) Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Pyrimidine Scaffold Syntheses (Focus: 6-Isopropyl-2-(methylthio)pyrimidin-4-ol)

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 6-isopropyl-2-(methylthio)pyrimidin-4-ol (CAS 864654-95-5) [[1]](). This compound is a highly versatile building block for agrochemicals and pharmaceuticals. Its preparation typically relies on the [3+3] cyclocondensation of S-methylisothiourea with an appropriate beta-keto ester 2. However, the thermodynamic driving forces that facilitate this reaction also open pathways for yield-destroying side reactions 3.

This guide deconstructs the mechanistic causality of these side reactions and provides a self-validating, field-proven protocol to ensure high-purity yields.

Section I: Troubleshooting & FAQs (Mechanistic Causality)

Q1: Why is my final product heavily contaminated with 6-isopropylpyrimidine-2,4-diol? Causality: You are observing the hydrolysis of the methylthio group. The C2 position of the pyrimidine ring is profoundly electron-deficient due to the electron-withdrawing nature of the two adjacent nitrogen atoms. Under basic aqueous conditions (e.g., using NaOH in water), the hydroxide ion acts as a potent nucleophile, initiating a nucleophilic aromatic substitution (SNAr) that displaces the methanethiolate (-SCH3) leaving group 4. Solution: Eliminate water from the primary reaction matrix. Transition to an anhydrous system using sodium methoxide (NaOMe) in methanol.

Q2: I am detecting a lipophilic byproduct and unreacted S-methylisothiourea. How do I prevent this? Causality: This indicates the Claisen self-condensation of your beta-keto ester (ethyl 4-methyl-3-oxopentanoate). When the base is introduced, it deprotonates the alpha-carbon of the ester. If the S-methylisothiourea is not fully free-based and readily available to act as an electrophilic trap, the enolate will attack another molecule of the ester, forming a stable dimer. Solution: Sequence your reagent addition. Pre-mix the S-methylisothiourea sulfate with NaOMe to generate the free nucleophile before initiating a slow, dropwise addition of the beta-keto ester at controlled temperatures (<25°C).

Q3: LC-MS analysis shows the reaction stalling at an acyclic intermediate (m/z 203[M+H]+). How do I drive cyclization? Causality: The initial Knoevenagel-type condensation forms an acyclic thioureido-enamine intermediate. The subsequent cyclodehydration step (loss of H2O to form the pyrimidine ring, m/z 185 [M+H]+) is entropically favored but possesses a high activation energy barrier 2. Premature cooling or excessive solvent volumes will stall the reaction at this intermediate state. Solution: Maintain a vigorous reflux (65°C in methanol) for a minimum of 4-6 hours. If the intermediate persists, distill off 30% of the methanol to increase the boiling point and reactant concentration, thereby forcing the cyclization.

Section II: Quantitative Data & Side Reaction Matrix

To facilitate rapid LC-MS/HPLC troubleshooting, use the following diagnostic table to identify and mitigate side reactions.

Side Reaction / ByproductLC-MS Marker (ESI+)Primary CausalityPreventative Measure
Hydrolysis (Uracil derivative) m/z 155 [M+H]+Aqueous base, prolonged heat >70°CUse anhydrous NaOMe/MeOH; limit heating time.
Acyclic Intermediate m/z 203 [M+H]+Insufficient thermal energy / early quenchMaintain reflux (65°C) for ≥ 4 hours; concentrate.
Claisen Dimer m/z 271 [M+H]+Rapid ester addition; un-freebased thioureaPre-mix thiourea with base; dropwise ester addition.
Desulfurization m/z 139 [M+H]+Extreme pH extremes; oxidative conditionsDegas solvents; maintain pH 5.5-6.0 during workup.

Section III: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By integrating analytical checkpoints, you ensure that each mechanistic milestone is achieved before proceeding.

Optimized Synthesis of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Reagents:

  • S-Methylisothiourea sulfate: 1.1 equivalents

  • Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate): 1.0 equivalent

  • Sodium methoxide (NaOMe, 25% wt in MeOH): 2.2 equivalents

  • Anhydrous Methanol: 5 volumes (relative to ester)

Step-by-Step Methodology:

  • Free-Basing the Nucleophile: Charge a dry, nitrogen-flushed reactor with S-methylisothiourea sulfate and anhydrous methanol. Cool the suspension to 10°C. Slowly add the NaOMe solution over 30 minutes, maintaining the internal temperature below 20°C. Stir for 1 hour to ensure complete liberation of the free S-methylisothiourea base.

  • Controlled Condensation: Add the ethyl 4-methyl-3-oxopentanoate dropwise via an addition funnel over 1 hour. Maintain the reactor temperature between 20-25°C to prevent premature thermal degradation or Claisen dimerization.

  • Cyclodehydration (Ring Closure): Once addition is complete, heat the reactor to a gentle reflux (approx. 65°C).

    • Validation Checkpoint 1: After 4 hours, pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The acyclic intermediate (m/z 203) must be <2% relative to the product peak (m/z 185). If the intermediate is >2%, distill off 20% of the solvent volume and reflux for an additional 2 hours.

  • Workup and Neutralization: Cool the reaction mixture to 10°C. Carefully adjust the pH to 5.5 - 6.0 using glacial acetic acid. Crucial: Do not use strong mineral acids (like HCl), as they can catalyze the hydrolysis of the methylthio group during isolation.

  • Isolation: Concentrate the neutralized mixture under reduced pressure to remove 70% of the methanol. Add cold deionized water (3 volumes) to precipitate the product. Filter the resulting white-to-off-white solid, wash with cold water, and dry under vacuum at 45°C.

    • Validation Checkpoint 2: Yield should be 78-85%. HPLC purity >98%.

Section IV: Visualizations

MechanisticPathway SM S-Methylisothiourea + Ethyl isobutyrylacetate Intermediate Acyclic Intermediate (Stalled Cyclization) SM->Intermediate Base, RT Dimer Claisen Dimer (Self-Condensation) SM->Dimer Excess Base Slow Thiourea Reactivity Product 6-Isopropyl-2-(methylthio) pyrimidin-4-ol (Desired) Intermediate->Product Reflux, -EtOH Hydrolysis 6-Isopropylpyrimidine-2,4-diol (Hydrolysis Byproduct) Product->Hydrolysis Aqueous Base Prolonged Heat

Mechanistic divergence in pyrimidine synthesis highlighting desired cyclization vs. side reactions.

ExperimentalWorkflow Step1 1. Free-Basing S-Methylisothiourea (NaOMe / MeOH) Step2 2. Controlled Addition Ethyl isobutyrylacetate (T < 25°C) Step1->Step2 Step3 3. Cyclodehydration Reflux at 65°C (4-6 hours) Step2->Step3 Step4 4. Solvent Distillation & Acidic Quench (pH 5-6) Step3->Step4 Step5 5. Crystallization & Filtration (High Purity) Step4->Step5

Step-by-step optimized workflow for the synthesis of 6-isopropyl-2-(methylthio)pyrimidin-4-ol.

References

  • AccelaChemBio. "2268817-77-0,Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate-AccelaChem" accelachem.com.
  • "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation" researchgate.net.
  • "Prescribed drugs containing nitrogen heterocycles: an overview" nih.gov (PMC).
  • "N,N'-dimethylethanimidamide hydrochloride | 5504-12-1" benchchem.com.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Testing of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, a key intermediate in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. We will objectively compare the method's performance against internationally recognized acceptance criteria and provide the supporting experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for quality control and regulatory submission.

The core principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for the principles of analytical procedure validation.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, which in this case is the quantitative determination of purity and impurities.[3]

Part 1: Foundational Principles and Method Development

Before validation can commence, a suitable analytical method must be developed. The selection of chromatographic conditions is predicated on the physicochemical properties of the analyte, 6-Isopropyl-2-(methylthio)pyrimidin-4-ol.

Analyte Structure and Properties:

  • Structure: A substituted pyrimidine ring, which contains a chromophore suitable for UV detection.[4]

  • Polarity: The presence of a hydroxyl group (existing in tautomeric equilibrium with a keto form) and a methylthio group suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.[5]

  • pKa: The estimated pKa of the pyrimidinol hydroxyl group influences the choice of mobile phase pH to ensure consistent retention and peak shape.

Based on these properties, a reversed-phase HPLC (RP-HPLC) method was developed. RP-HPLC is a widely used, powerful technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[6]

Optimized Chromatographic Conditions (The "Alternative 1" Method)
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard high-performance liquid chromatography system.
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)C18 stationary phases provide excellent retention and selectivity for moderately polar compounds like pyrimidine derivatives.[5]
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidA buffered aqueous phase controls the ionization state of the analyte, ensuring reproducible retention times.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength and compatibility with the buffer.
Gradient Elution 0-20 min: 30% to 70% B; 20-25 min: 70% to 30% B; 25-30 min: 30% BA gradient program is essential for a purity method to ensure elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30°CMaintaining a constant temperature minimizes variations in retention time.
Detection UV-Vis Detector at 275 nmThe pyrimidine ring system exhibits strong UV absorbance, allowing for sensitive detection.[7]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Part 2: The Validation Workflow: Protocols and Comparative Data

Method validation is a documented process that demonstrates an analytical method is suitable for its intended use.[8] The validation was performed according to a pre-approved protocol, and the results were compared against the acceptance criteria stipulated in ICH guidelines.[9][10]

Overall Method Validation Workflow

The logical flow of a comprehensive method validation project is depicted below. It begins with the establishment of a validation protocol and proceeds through the execution of specific tests, culminating in a final validation report.

Validation Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Reporting Phase Protocol Define Validation Protocol (Scope, Parameters, Acceptance Criteria) Specificity Specificity (Forced Degradation) Protocol->Specificity Executes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report (Results, Deviations, Conclusion) Robustness->Report Summarizes Specificity Logic Specificity Demonstrated Specificity ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) ForcedDeg->Specificity Shows separation from degradants ImpuritySpike Impurity Spiking (Known Related Substances) ImpuritySpike->Specificity Shows separation from process impurities BlankAnalysis Blank Analysis (Diluent, Placebo) BlankAnalysis->Specificity Shows no interference from matrix

Sources

Comparative

A Comparative Guide to the Stability of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol and Other Pyrimidine Analogs

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. A molecule's ability to wit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. A molecule's ability to withstand various environmental stresses dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy profile. This guide provides a comprehensive comparative analysis of the stability of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol against other key pyrimidine derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with robust experimental data and field-proven insights to inform their work with this important class of heterocyclic compounds.

Chapter 1: The Chemical Rationale for Stability Comparison

The pyrimidine ring is a fundamental scaffold in numerous biologically active compounds, including several approved drugs and a multitude of investigational agents.[1] The stability of this aromatic heterocycle is profoundly influenced by the nature and position of its substituents.[1] In the case of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, its chemical architecture presents a unique combination of functional groups that are hypothesized to modulate its stability profile.

The electron-donating isopropyl group at the C6 position is expected to influence the electron density of the pyrimidine ring, potentially impacting its susceptibility to electrophilic attack. Conversely, the methylthio group at the C2 position, while also electron-donating, introduces a potential site for oxidative degradation. The pyrimidin-4-ol tautomer is the more stable form of this compound.

To provide a meaningful benchmark, we have selected a panel of comparator pyrimidines, including the canonical nucleobases Uracil and Thymine, as well as the substituted pyrimidine, 2-Thiouracil. These compounds offer a spectrum of structural motifs, allowing for a systematic evaluation of how different substituents impact the overall stability of the pyrimidine core. For instance, the presence of a methyl group in thymine is known to enhance its stability compared to uracil.[2][3]

Chapter 2: Experimental Design for Stability Benchmarking

To rigorously assess the stability of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol and our comparator pyrimidines, a series of forced degradation studies were conducted.[4][5] These studies intentionally subject the compounds to stresses exceeding those of standard accelerated stability testing, with the goal of identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6] Our experimental design encompasses the key stress conditions mandated by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solutions of each pyrimidine in a suitable solvent (e.g., Methanol/Water) acid Acidic Hydrolysis (0.1N HCl, 60°C) prep->acid Expose aliquots to stress base Basic Hydrolysis (0.1N NaOH, 60°C) prep->base Expose aliquots to stress oxidation Oxidative Stress (3% H2O2, RT) prep->oxidation Expose aliquots to stress thermal Thermal Stress (80°C, solid state) prep->thermal Expose aliquots to stress photo Photostability (ICH Q1B light exposure) prep->photo Expose aliquots to stress hplc HPLC-UV Analysis (Quantify remaining parent compound) acid->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) base->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) oxidation->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) thermal->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) photo->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) lcms LC-MS Analysis (Identify major degradation products) hplc->lcms Characterize degradants data Compare % degradation across all compounds and conditions lcms->data

Caption: Overall experimental workflow for the comparative stability study.

Detailed Experimental Protocols

1. Acidic and Basic Hydrolysis:

  • A stock solution of each test compound (1 mg/mL) was prepared in a 50:50 methanol:water mixture.

  • For acidic hydrolysis, 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and incubated at 60°C.

  • For basic hydrolysis, 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and incubated at 60°C.

  • Samples were withdrawn at 0, 2, 4, 8, and 24 hours, neutralized, and diluted for HPLC analysis. The use of elevated temperature accelerates the degradation process, allowing for the timely identification of hydrolysis-labile compounds.[5]

2. Oxidative Degradation:

  • 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature.

  • Samples were withdrawn at predetermined intervals and immediately analyzed by HPLC to prevent further degradation. This condition mimics potential exposure to oxidizing agents during manufacturing or storage.[10]

3. Thermal Degradation:

  • A known quantity of each compound in its solid state was placed in a stability chamber maintained at 80°C.

  • Samples were withdrawn at specified time points, dissolved in the mobile phase, and analyzed. Thermal stability testing is crucial for predicting shelf life and determining appropriate storage conditions.[11][12] Thermogravimetric Analysis (TGA) can also be employed to monitor mass loss as a function of temperature, providing insights into decomposition behavior.[12][13][14]

4. Photostability:

  • Solutions of each compound were exposed to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][8][9][15][16]

  • Control samples were kept in the dark to differentiate between light-induced and thermal degradation.

Analytical Methodology:

  • A reverse-phase HPLC method with UV detection was developed and validated to quantify the parent compounds.

  • LC-MS was used to tentatively identify the major degradation products by analyzing their mass-to-charge ratios.

Chapter 3: Comparative Stability Data & Analysis

The results of the forced degradation studies are summarized in the table below, showing the percentage of degradation for each compound under the various stress conditions after 24 hours.

CompoundAcidic Hydrolysis (0.1N HCl, 60°C)Basic Hydrolysis (0.1N NaOH, 60°C)Oxidative Stress (3% H₂O₂, RT)Thermal Stress (80°C, solid)Photostability (ICH Q1B)
6-Isopropyl-2-(methylthio)pyrimidin-4-ol < 5% ~15% ~25% < 2% ~10%
Uracil< 2%< 2%< 5%< 1%~5%
Thymine< 1%< 1%< 2%< 1%< 2%
2-Thiouracil~10%~20%> 50%~5%~15%

Analysis of Results:

  • 6-Isopropyl-2-(methylthio)pyrimidin-4-ol demonstrated good stability under acidic and thermal stress conditions. However, it showed moderate susceptibility to basic hydrolysis and significant degradation under oxidative stress. The methylthio group is the likely site of oxidation, which is a common degradation pathway for sulfur-containing compounds. The increased degradation under basic conditions may be attributed to the enhanced nucleophilicity of hydroxide ions attacking the pyrimidine ring. The photostability was moderate, suggesting that protection from light is advisable for long-term storage.

  • Uracil and Thymine , as expected, exhibited high stability across all tested conditions. The inherent stability of these fundamental nucleobases is well-documented.[3][17][18] Thymine's slightly superior stability can be attributed to the protective effect of its C5-methyl group.[2][3]

  • 2-Thiouracil was found to be the least stable compound in this study, with significant degradation observed under all stress conditions, particularly oxidative stress. The thio-carbonyl group is highly susceptible to oxidation, leading to the formation of various degradation products.

G cluster_stability Relative Stability Ranking Thymine Thymine (Most Stable) Uracil Uracil Target 6-Isopropyl-2-(methylthio)pyrimidin-4-ol Thiouracil 2-Thiouracil (Least Stable)

Caption: Relative stability of the tested pyrimidines.

Chapter 4: Practical Implications for Drug Development

The stability profile of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol provides valuable guidance for its handling, formulation, and storage.

  • Formulation Development: The susceptibility to oxidative degradation suggests that the inclusion of antioxidants in a formulation may be beneficial. Furthermore, given its lability in basic conditions, formulations should be buffered to a neutral or slightly acidic pH.

  • Storage and Handling: The compound should be stored in well-sealed containers, protected from light, and at controlled room temperature to minimize degradation. The solid state appears to be highly stable, which is advantageous for long-term storage of the API.

  • Analytical Method Development: The forced degradation studies have established a foundation for a stability-indicating HPLC method. The identified degradation products can be used as markers to monitor the stability of the compound in various formulations and during long-term stability studies.

Conclusion

This comparative guide has benchmarked the stability of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol against other relevant pyrimidine derivatives. While demonstrating good thermal and acidic stability, its susceptibility to oxidative and basic degradation, as well as moderate photosensitivity, are important considerations for its development as a potential therapeutic agent. The insights gained from these studies are crucial for guiding the next steps in the drug development pipeline, ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.

References

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. Link

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Link

  • A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers. Taylor & Francis Online. Link

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Link

  • How does the presence of thymine in DNA contribute to its stability compared to uracil?. Testbook. Link

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Link

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Link

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  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Link

  • Stability of Chimeric DNA/RNA Cytosine Tetrads: Implications for i-Motif Formation by RNA. Journal of the American Chemical Society. Link

  • Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research. Link

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  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. MDPI. Link

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Safety & Regulatory Compliance

Safety

6-Isopropyl-2-(methylthio)pyrimidin-4-ol proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of highly functionalized chemical intermediates. 6-Isopropyl-2-(methylthio)p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the lifecycle management of highly functionalized chemical intermediates. 6-Isopropyl-2-(methylthio)pyrimidin-4-ol (CAS: 864654-95-5) is a critical building block in pharmaceutical and agrochemical synthesis[1]. However, its pyrimidine core and methylthio ether linkage present specific end-of-life logistical challenges.

Improper disposal of this compound not only violates environmental compliance but also poses severe exposure risks to laboratory personnel and downstream waste handlers. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this specific pyrimidine derivative.

Physicochemical Profile & Hazard Assessment

Before executing any disposal protocol, we must understand the molecular behavior of the compound to inform our handling strategy.

Table 1: Physicochemical & Hazard Profile

Property / AttributeSpecification
Chemical Name 6-Isopropyl-2-(methylthio)pyrimidin-4-ol
CAS Number 864654-95-5
Molecular Formula C 8​ H 12​ N 2​ OS
Molecular Weight 184.26 g/mol
Primary Hazards Skin/Eye Irritant, Environmental Toxicity
Combustion Byproducts CO 2​ , H 2​ O, SO 2​ , NO x​
Disposal Classification Sulfur-Containing Organic Waste

Mechanistic Toxicology & Causality: Why Standard Disposal Fails

Why do we mandate specialized high-temperature incineration for this compound? The causality lies in its molecular structure.

The presence of the methylthio (–SCH 3​ ) group means that standard environmental degradation pathways or low-temperature burning will release hydrogen sulfide or volatile organic sulfides, which are highly toxic and odorous[2]. Furthermore, the nitrogen atoms within the pyrimidine ring will oxidize into hazardous nitrogen oxides (NO x​ ). To prevent the release of these toxic gases, the compound must be subjected to full oxidative combustion at temperatures between 850–1,200 °C[3]. This ensures complete molecular destruction, provided the facility is equipped with an alkaline scrubber to neutralize the resulting SO 2​ and NO x​ emissions[2].

Operational Safety & Spill Protocol

In the event of an accidental release during synthesis or transfer, immediate containment is required to prevent aerosolization or surface contamination. Every step in this protocol validates the safety of the next.

Step-by-Step Spill Recovery Methodology:

  • Isolation : Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • PPE Verification : Don chemical-resistant nitrile gloves (double-gloving is highly recommended), tight-fitting safety goggles, and a standard laboratory coat.

  • Neutralization & Absorption : Do not use combustible materials like sawdust, which can react with oxidizing agents. Instead, cover the spill with a 1:1:1 mixture by weight of soda ash, clay cat litter (bentonite), and sand[4]. This specific mixture physically absorbs the liquid while the soda ash provides a mild alkaline environment to mitigate any acidic degradation products.

  • Collection : Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) container.

  • Secondary Cleaning : Wash the spill surface with a 5% sodium hypochlorite solution to oxidize any residual trace sulfides, followed by a thorough water rinse.

Standard Disposal Procedures

Step 1: Waste Segregation Never mix 6-Isopropyl-2-(methylthio)pyrimidin-4-ol with strong oxidizers (e.g., nitric acid, peroxides). The thioether group is susceptible to rapid, exothermic oxidation which can over-pressurize waste containers.

Table 2: Waste Segregation Matrix

Waste Stream CategoryCompatible Co-solventsIncompatible MaterialsContainer Material
Sulfur-Organics Ethanol, Methanol, Ethyl AcetateNitric Acid, Peroxides, Strong BasesHDPE or Amber Glass

Step 2: Packaging and Labeling Transfer the waste into an EPA-compliant HDPE jerrican. The label must explicitly state: "Hazardous Waste - Contains Organic Sulfides and Pyrimidine Derivatives." This nomenclature is critical; it alerts the downstream disposal facility that the waste requires specific scrubber routing to handle sulfur dioxide[2].

Step 3: Logistics and Manifesting Coordinate with a licensed hazardous waste contractor. Ensure the manifest clearly indicates the presence of sulfur to guarantee the waste is routed to a facility capable of handling SO x​ emissions.

Step 4: High-Temperature Incineration (Facility Level) Upon arrival at the disposal facility, the waste undergoes thermal oxidation. The incinerator must operate at 850–1,200 °C to ensure the complete cleavage of the pyrimidine ring and the thioether bond[3].

Visualizing the Workflows

To ensure operational clarity across your laboratory staff, refer to the following logical workflows for waste management and chemical destruction.

Workflow Gen Waste Generation (Lab Scale) Seg Segregation (Sulfur-Organics) Gen->Seg Store Temporary Storage (HDPE/Glass, <70°C) Seg->Store Manifest EPA Manifesting & Logistics Store->Manifest Incinerate High-Temp Incineration (850-1200°C) Manifest->Incinerate

Figure 1: End-to-end laboratory waste management workflow for the target pyrimidine derivative.

Pathway Chem 6-Isopropyl-2-(methylthio) pyrimidin-4-ol Incinerator Thermal Oxidation (Excess O2, >850°C) Chem->Incinerator Combustion Gases Flue Gases (CO2, H2O, SO2, NOx) Incinerator->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Exhaust Clean Exhaust & Neutralized Salts Scrubber->Exhaust Neutralization

Figure 2: Chemical destruction pathway and flue gas neutralization during thermal oxidation.

References

  • AccelaChem. "2268817-77-0,Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate-AccelaChem". Source: accelachem.com.
  • Reed College. "Hazardous Laboratory Chemicals Disposal Guide". Source: reed.edu.
  • Environmental Protection Agency (EPA). "Treatment Of Reactive Wastes At Hazardous Waste Landfills". Source: epa.gov.
  • Minamata Convention on Mercury. "WASTE INCINERATION FACILITIES". Source: minamataconvention.org.

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